FABP5 Inhibitory Potency: Phenyl-Substituted Oxalamide vs. Small Alkyl Oxalamide Analogs
Within the Roche patent series, compounds bearing an N'-phenyl group on the oxalamide terminus consistently achieve sub-100 nM FABP5 IC50 values, whereas analogs with smaller N-alkyl substituents (methyl, ethyl, cyclopropyl) display significantly reduced potency. The compound most closely matching CAS 898368-90-6, designated Example 4.15, exhibits an IC50 of 16 nM [1][2]. A structurally related oxalamide with an N-cyclopropyl substituent instead of phenyl shows an IC50 >1000 nM in the same assay system, representing a >60-fold loss in potency [1].
| Evidence Dimension | FABP5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 16 nM (representative compound Example 4.15, structurally congruent with CAS 898368-90-6) |
| Comparator Or Baseline | N-cyclopropyl ethanediamide analog: IC50 >1000 nM |
| Quantified Difference | >62.5-fold greater potency for the phenyl-substituted compound |
| Conditions | Human FABP5, Time Resolved-Fluorescence Energy Transfer (TR-FRET) assay, pH 7.5, 10-point 3-fold serial dilution starting at 50 µM |
Why This Matters
The >60-fold potency difference directly demonstrates that the N'-phenyl substituent is a critical pharmacophoric element; substituting it for a smaller alkyl group is not 'similar enough' for reproducible target engagement studies.
- [1] Buettelmann, B.; Ceccarelli, S.M.; Kuehne, H.; Kuhn, B.; Neidhart, W.; Obst Sander, U.; Richter, H. Non-annulated thiophenylamides. U.S. Patent US9353102B2, May 31, 2016. Examples 4.15 (IC50 16 nM) and comparative examples with N-cyclopropyl substitution (IC50 >1000 nM). View Source
- [2] BindingDB Entry BDBM234709 (US9353102, 4.15). Target: Fatty acid-binding protein 5 (FABP5, Homo sapiens). IC50: 16 nM. Meas. Tech.: Time Resolved-Fluorescence Energy Transfer (TR-FRET) Assay, pH 7.5. View Source
